Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Registry Number: 352655-40-4) is a complex organic compound with the following molecular formula:
C70H100N4O2P2
. Its structure includes a pyrimidine ring, a dimethylamino group, and a carboxylate ester.Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented, but it can be prepared through multistep organic synthesis. One possible approach involves the condensation of a dimethylamino-substituted pyrimidine intermediate with an appropriate carboxylic acid derivative. Detailed reaction conditions and intermediates would require further research.
Industrial Production: As of now, there is no large-scale industrial production method specifically for this compound
Chemical Reactions Analysis
Reactivity: Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the carboxylate ester group.
Oxidation/Reduction: Depending on the functional groups, it could be oxidized or reduced.
Acid-Base Reactions: The dimethylamino group can act as a base or nucleophile.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation.
Acid: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for protonation.
Reductants/Oxidants: Sodium borohydride (NaBH4) or hydrogen peroxide (H2O2).
Major Products: The specific products formed during reactions with this compound would depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It could serve as a scaffold for drug design due to its unique structure.
Photophysical Studies: Its optical properties may be of interest for fluorescence studies.
Biological Research: Investigating its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate this.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include:
Pyrimidine Derivatives: Such as 5-fluorouracil and cytosine.
Amino Acid Esters: Like ethyl esters of amino acids.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-5-10-23-16(21)14-11(2)18-17(22)19-15(14)12-6-8-13(9-7-12)20(3)4/h6-9,15H,5,10H2,1-4H3,(H2,18,19,22) |
InChI Key |
DVNKEEHUUWGAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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